Superior Cytotoxic Potency in Human Hepatocellular Carcinoma (HepG2) Cells Relative to 14β-Hydroxy and Other Epoxy Analogs
Desacetylcinobufotalin exhibits markedly superior cytotoxic potency against HepG2 cells compared to the 14β-hydroxy analog Bufalin and the 14β,15β-epoxy analog Resibufogenin. In MTT assays, Desacetylcinobufotalin demonstrated an IC50 value of 0.0279 μmol/mL, which is approximately 5.1-fold more potent than Bufalin (IC50 = 0.1432 μmol/mL) and over 100-fold more potent than Resibufogenin (IC50 > 50 μmol/L in HepG2) [1][2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.0279 μmol/mL (27.9 μM) |
| Comparator Or Baseline | Bufalin: 0.1432 μmol/mL (143.2 nM; ~0.143 μM); Resibufogenin: >50 μmol/L |
| Quantified Difference | Approximately 5.1-fold lower (more potent) than Bufalin; >100-fold lower (more potent) than Resibufogenin |
| Conditions | HepG2 cells, MTT assay, 24-72h incubation [1][2] |
Why This Matters
This quantifiable potency advantage in a widely used human liver cancer model supports preferential selection for hepatocellular carcinoma studies requiring high-sensitivity apoptotic induction.
- [1] Min, W. (2013). The Effect and Mechanism of Apoptosis Induced by Desacetylcinobufotalin (DEBF) in Human Hepatocellular Carcinoma HepG2 Cells. Semantic Scholar. View Source
- [2] Miao, Q., et al. (2013). Anticancer Effects of Bufalin on Human Hepatocellular Carcinoma HepG2 Cells: Roles of Apoptosis and Autophagy. International Journal of Molecular Sciences, 14(1), 1370-1382. View Source
